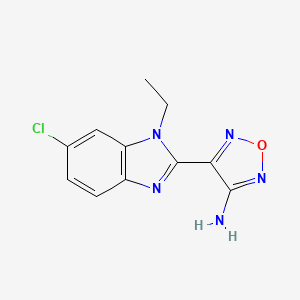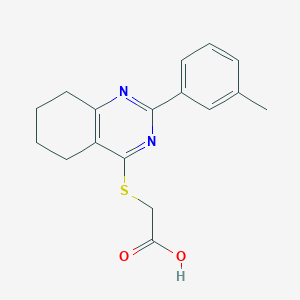
2-(2-Hydroxy-2-methylpropyl)sulfanylbenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Hydroxy-2-methylpropyl)sulfanylbenzonitrile is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as HMSB and is a sulfur-containing compound that belongs to the class of benzene derivatives. HMSB has been used in various studies to investigate its potential as a therapeutic agent for different diseases. In
Mécanisme D'action
The mechanism of action of HMSB is complex and involves multiple pathways. In cancer cells, HMSB induces apoptosis by activating caspase-3 and caspase-9, which are essential enzymes involved in programmed cell death. HMSB also suppresses angiogenesis by inhibiting the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). In inflammation, HMSB inhibits the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), by suppressing the activation of nuclear factor-kappa B (NF-κB). In neurodegenerative disorders, HMSB protects neurons from oxidative stress by increasing the expression of antioxidant enzymes and reducing the production of reactive oxygen species (ROS).
Biochemical and Physiological Effects:
HMSB has been shown to have various biochemical and physiological effects in different studies. In cancer cells, HMSB inhibits cell proliferation and induces apoptosis. In inflammation, HMSB reduces the production of pro-inflammatory cytokines and suppresses inflammation. In neurodegenerative disorders, HMSB protects neurons from oxidative stress and improves cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
HMSB has several advantages for lab experiments, including its relatively simple synthesis method, low toxicity, and stability. However, the limitations of HMSB include its limited solubility in water and its potential for oxidation in the presence of air. These limitations can be overcome by using appropriate solvents and storage conditions.
Orientations Futures
There are several future directions for HMSB research, including investigating its potential as a therapeutic agent for other diseases, optimizing its synthesis method, and developing more efficient delivery systems. Further studies are also needed to elucidate the mechanisms of action of HMSB and to identify potential drug targets. Additionally, the potential side effects and toxicity of HMSB need to be investigated to ensure its safety for clinical use.
Conclusion:
In conclusion, HMSB is a sulfur-containing compound that has gained significant attention in scientific research due to its unique properties. It has been investigated for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. HMSB has several advantages for lab experiments, including its simple synthesis method and low toxicity. However, further studies are needed to elucidate its mechanisms of action and to identify potential drug targets. Overall, HMSB has the potential to be a valuable therapeutic agent for various diseases and warrants further investigation.
Méthodes De Synthèse
The synthesis of HMSB involves the reaction of 2-hydroxy-2-methylpropanenitrile with thiourea in the presence of a base catalyst. The reaction yields HMSB, which is a white crystalline solid with a melting point of 96-98°C. The synthesis method is relatively simple and has been optimized for large-scale production.
Applications De Recherche Scientifique
HMSB has been investigated for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, HMSB has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. Inflammation studies have shown that HMSB can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, HMSB has been shown to protect neurons from oxidative stress and improve cognitive function.
Propriétés
IUPAC Name |
2-(2-hydroxy-2-methylpropyl)sulfanylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c1-11(2,13)8-14-10-6-4-3-5-9(10)7-12/h3-6,13H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJRGZYYWLNVTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CSC1=CC=CC=C1C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Hydroxy-2-methylpropyl)sulfanylbenzonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2-Phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B7591019.png)


![3-(2-methylpropyl)-N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]morpholine-4-carboxamide](/img/structure/B7591050.png)


![1-[2-(Ethoxymethyl)phenyl]-3-(3-ethoxyspiro[3.3]heptan-1-yl)urea](/img/structure/B7591074.png)
![N-[4-(5-propan-2-yl-1,3-oxazol-2-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7591076.png)
![N-(4-fluoro-3-methylphenyl)-2-[(2-oxopyrrolidin-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B7591089.png)
![3-(2,5-dihydropyrrol-1-yl)-N-[3-[methyl(propan-2-yl)amino]phenyl]pyrrolidine-1-carboxamide](/img/structure/B7591095.png)
![1-[(2-Hydroxycyclopentyl)methyl]-3-[3-[methyl(propan-2-yl)amino]phenyl]urea](/img/structure/B7591102.png)